molecular formula C10H15N B12394459 4-N-Butylaniline-D15

4-N-Butylaniline-D15

Cat. No.: B12394459
M. Wt: 164.32 g/mol
InChI Key: OGIQUQKNJJTLSZ-RRFMZHHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N-Butylaniline-D15: is a deuterated compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of 4-N-Butylaniline, where the hydrogen atoms are replaced with deuterium. Deuterium is a stable isotope of hydrogen with an additional neutron, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-N-Butylaniline-D15 typically involves the deuteration of 4-N-Butylaniline. This can be achieved through several methods, including:

    Catalytic Exchange: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.

    Chemical Deuteration: Using deuterated reagents such as deuterated acids or bases to achieve the exchange of hydrogen for deuterium.

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes, often using continuous flow reactors to ensure efficient and consistent deuterium incorporation. The reaction conditions are optimized to achieve high yields and purity of the deuterated product.

Chemical Reactions Analysis

Types of Reactions: 4-N-Butylaniline-D15 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

4-N-Butylaniline-D15 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in NMR spectroscopy and mass spectrometry to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of deuterated materials for improved stability and performance in various industrial applications.

Mechanism of Action

The mechanism of action of 4-N-Butylaniline-D15 is primarily related to its use as a deuterated compound. Deuterium atoms have a higher mass than hydrogen atoms, which can influence the vibrational frequencies and bond strengths in molecules. This isotopic effect can be used to study reaction mechanisms and molecular interactions in greater detail. The molecular targets and pathways involved depend on the specific application and the system being studied.

Comparison with Similar Compounds

    4-N-Butylaniline: The non-deuterated version of the compound.

    4-Methoxyaniline-2,3,5,6-d4: Another deuterated aniline derivative.

    Nicotinonitrile-d4: A deuterated nitrile compound.

Comparison: 4-N-Butylaniline-D15 is unique due to its specific deuteration pattern, which makes it particularly useful in NMR spectroscopy and mass spectrometry. Compared to its non-deuterated counterpart, 4-N-Butylaniline, the deuterated version provides enhanced stability and distinct isotopic labeling, which is valuable in various analytical and research applications.

Properties

Molecular Formula

C10H15N

Molecular Weight

164.32 g/mol

IUPAC Name

N,N,2,3,5,6-hexadeuterio-4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)aniline

InChI

InChI=1S/C10H15N/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4,11H2,1H3/i1D3,2D2,3D2,4D2,5D,6D,7D,8D/hD2

InChI Key

OGIQUQKNJJTLSZ-RRFMZHHTSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])N([2H])[2H])[2H]

Canonical SMILES

CCCCC1=CC=C(C=C1)N

Origin of Product

United States

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